

Application Notes and Protocols for ADX47273 in Conditioned Avoidance Response Studies

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Compound of Interest

Compound Name: Adx 47273

Cat. No.: B1666623

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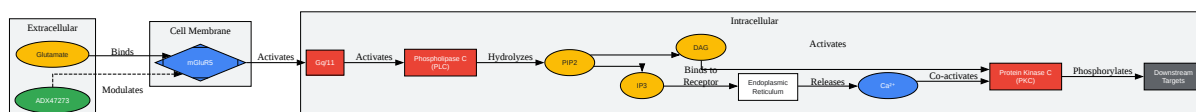
Introduction

ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a PAM, ADX47273 does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR5 is implicated in various central nervous system functions and is a promising target for the development of novel therapeutics for psychiatric disorders, including schizophrenia. The conditioned avoidance response (CAR) is a well-established behavioral paradigm used to screen for antipsychotic-like activity in animal models. This document provides detailed protocols and application notes for utilizing ADX47273 in CAR studies.

Mechanism of Action: mGluR5 Signaling

ADX47273 positively modulates the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of glutamate, and in the presence of ADX47273, the conformational change in mGluR5 is enhanced, leading to a more robust activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a

modulation of neuronal excitability and synaptic plasticity. This signaling cascade is believed to underlie the therapeutic effects of mGluR5 modulation.



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Caption: mGluR5 signaling pathway modulated by ADX47273.

Data Presentation: Efficacy of ADX47273 in the Conditioned Avoidance Response (CAR) Task

The following table summarizes the quantitative data on the effect of ADX47273 on the conditioned avoidance response in rats, compared to other antipsychotic drugs. Data is derived from preclinical studies, notably the work of Schlumberger et al. (2009).

Compound	Dose (mg/kg)	Route of Administration	Effect on CAR	Cataleptogenic Potential	Reference
ADX47273	100	i.p.	Attenuated CAR behavior	Did not induce consistent catalepsy	[1]
Haloperidol	0.1 - 0.5	i.p.	Attenuated CAR behavior	Induces catalepsy	[1]
Olanzapine	1.0 - 5.0	i.p.	Attenuated CAR behavior	Lower cataleptogenic potential than haloperidol	[1]
Aripiprazole	10 - 30	i.p.	Attenuated CAR behavior	Low cataleptogenic potential	[1]

Experimental Protocols

Two-Way Active Conditioned Avoidance Response (CAR) Protocol

This protocol describes a standard two-way active avoidance task in rats to assess the antipsychotic-like potential of ADX47273.

1. Animals:

- Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
- House animals in groups of 2-4 per cage with ad libitum access to food and water.
- Maintain a 12-hour light/dark cycle (lights on at 7:00 AM).

- Allow at least one week of acclimatization to the housing facility before the start of the experiment.

2. Apparatus:

- A two-compartment shuttle box with a grid floor capable of delivering a footshock.
- A central opening allows the rat to move freely between the two compartments.
- Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli (CS).
- Infrared beams are used to detect the position of the animal.

3. Experimental Procedure:

a. Habituation (Day 1):

- Place each rat in the shuttle box for a 10-minute session.
- Allow free exploration of both compartments.
- No stimuli (light, sound, or shock) are presented.

b. Acquisition Training (Days 2-5):

- Each daily session consists of 50 trials with an inter-trial interval (ITI) of 30 seconds (variable).
- At the start of each trial, a conditioned stimulus (CS), such as a light and/or a tone, is presented for 10 seconds.
- If the rat moves to the opposite compartment during the CS presentation (within the 10 seconds), the CS is terminated, and no shock is delivered. This is recorded as an avoidance response.
- If the rat fails to move to the other compartment during the CS presentation, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 5 seconds), is delivered

through the grid floor.

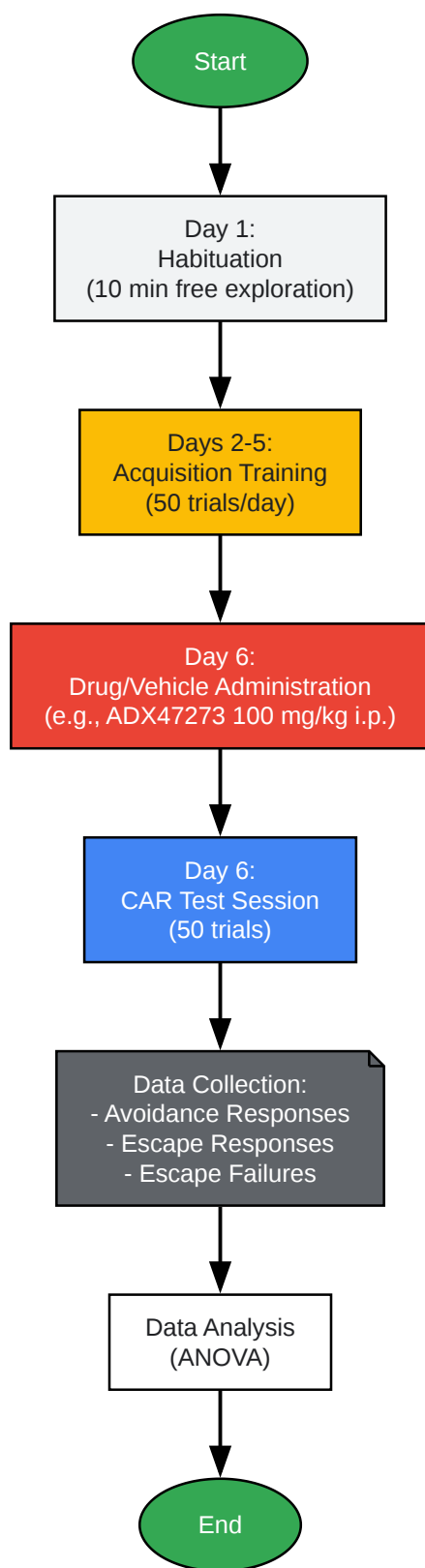
- If the rat moves to the opposite compartment during the US presentation, both the CS and US are terminated. This is recorded as an escape response.
- If the rat fails to move to the other compartment during the US presentation, it is recorded as an escape failure.
- Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance responses for two consecutive days).

c. Drug Testing (Day 6):

- Administer ADX47273 (e.g., 1, 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
- Place the rat in the shuttle box and run a session identical to the acquisition training.
- Record the number of avoidance responses, escape responses, and escape failures.
- A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.

4. Data Analysis:

- The primary dependent variable is the number or percentage of avoidance responses.
- Secondary variables include escape latency and the number of escape failures.
- Analyze the data using appropriate statistical methods, such as ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle control group.



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Caption: Experimental workflow for the CAR protocol.

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References

- 1. Active avoidance test [panlab.com]
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